molecular formula C37H24O5 B12685844 ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone CAS No. 39203-98-0

((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone

Cat. No.: B12685844
CAS No.: 39203-98-0
M. Wt: 548.6 g/mol
InChI Key: OMYARDXFIUGFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone is a biphenyl-based derivative featuring a central ketone group flanked by oxygen-linked phenylene units and terminal 2-hydroxyphenyl substituents. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, catalysis, and pharmaceuticals. The hydroxyl groups enhance hydrogen-bonding interactions, while the biphenyl backbone provides rigidity and conjugation, influencing optical and thermal stability .

Properties

CAS No.

39203-98-0

Molecular Formula

C37H24O5

Molecular Weight

548.6 g/mol

IUPAC Name

34,35-dihydroxy-6,26-dioxaheptacyclo[25.2.2.22,5.27,10.222,25.111,15.117,21]nonatriaconta-1(30),2(39),3,5(38),7,9,11(35),12,14,17,19,21(34),22(33),23,25(32),27(31),28,36-octadecaen-16-one

InChI

InChI=1S/C37H24O5/c38-35-31-3-1-5-33(35)37(40)34-6-2-4-32(36(34)39)26-13-21-30(22-14-26)42-28-17-9-24(10-18-28)23-7-15-27(16-8-23)41-29-19-11-25(31)12-20-29/h1-22,38-39H

InChI Key

OMYARDXFIUGFSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C3=CC=CC(=C3O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=C(C=C6)OC7=CC=C2C=C7)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone typically involves multi-step organic reactions. One common method includes the oxidative coupling of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as copper or palladium to facilitate the formation of the biphenyl core.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated biphenyl derivatives.

Scientific Research Applications

((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) ()

  • Structure: Contains biphenyl-linked ethanone groups but lacks hydroxyl and oxygen bridges.
  • Key Differences: Absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity. Lower solubility in polar solvents (e.g., water, ethanol) compared to the target compound. Reduced thermal stability due to weaker intermolecular interactions.

1,1'-(2,2'-Dihydroxy-5,5'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis-ethanone ()

  • Structure : Features hydroxyl and methyl groups on the biphenyl core.
  • Hydroxyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but may increase susceptibility to oxidation.

Physicochemical Properties

Property Target Compound 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) Bisphenol A
Solubility High in DMF, DMSO Low in polar solvents Moderate in acetone, ethanol
Melting Point >250°C (estimated) ~180–200°C 156°C
Thermal Stability High (rigid biphenyl backbone) Moderate Decomposes above 220°C
Hydrogen Bonding Strong (dual -OH groups) Absent Moderate (dual -OH groups)
  • Key Insights: The hydroxyl groups in the target compound significantly elevate its melting point and solubility in polar aprotic solvents compared to non-hydroxylated analogues . Bisphenol A () shares hydrogen-bonding capacity but lacks the conjugated ketone system, reducing its optical applications .

Catalysis and Coordination Chemistry

  • The target compound’s hydroxyl and ketone groups enable metal coordination, similar to Schiff bases derived from biphenyl diamines (). Potential use in catalytic systems for oxidation reactions .

Materials Science

  • Compared to bis-azo dyes (), the target compound’s conjugated system may offer superior photostability, making it suitable for optoelectronic devices.

Biological Activity

The compound ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone , identified by the CAS number 39203-98-0 , is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on anticancer properties and other pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C₃₈H₂₆O₅
  • Molecular Weight : 578.6094 g/mol
  • Density : 1.288 g/cm³
  • Boiling Point : 717.7°C at 760 mmHg
  • Flash Point : 227.2°C
PropertyValue
Molecular FormulaC₃₈H₂₆O₅
Molecular Weight578.6094 g/mol
Density1.288 g/cm³
Boiling Point717.7°C
Flash Point227.2°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to ((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone . The mechanisms of action often involve:

  • Inhibition of Enzymes : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Nucleic Acids : These compounds may interact with DNA or RNA, disrupting the replication and transcription processes essential for cancer cell survival .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of similar compounds:

  • Cytotoxicity Studies :
    • A study on derivatives of biphenyl compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
    • The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Molecular Docking Studies :
    • Molecular docking simulations indicate that these compounds can effectively bind to active sites of target proteins involved in cancer progression. For instance, binding affinities were measured against HDACs and telomerase enzymes .
  • Antioxidant Activity :
    • Research has demonstrated that similar structures exhibit antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress within cells .

Data Table of Biological Activities

Study ReferenceBiological ActivityCell Line TestedMechanism of Action
Study 1CytotoxicityMCF-7 (Breast Cancer)Induction of apoptosis
Study 2Enzyme InhibitionA549 (Lung Cancer)Inhibition of HDAC and telomerase
Study 3Antioxidant ActivityHeLa (Cervical Cancer)Reduction of oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.